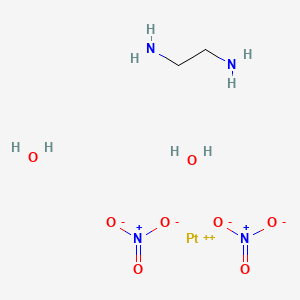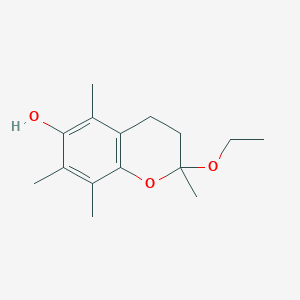
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its antioxidant properties. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the alkylation of 2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of tocopherylquinone and other oxidized derivatives.
Reduction: Formation of tocopherylhydroquinone.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a model compound for studying antioxidant mechanisms and reactions.
Biology: In cell culture studies to investigate its protective effects against oxidative stress.
Medicine: As a potential therapeutic agent for diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The antioxidant activity of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound can interact with various molecular targets, including lipid membranes and proteins, protecting them from oxidative damage. The pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
Gamma-tocopherol: Another form of vitamin E with unique antioxidant properties.
Delta-tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Uniqueness
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other tocopherols. This structural difference can lead to variations in its antioxidant activity and its interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
53712-99-5 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-ethoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C15H22O3/c1-6-17-15(5)8-7-12-11(4)13(16)9(2)10(3)14(12)18-15/h16H,6-8H2,1-5H3 |
Clé InChI |
TWPCJMOQTUTRRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
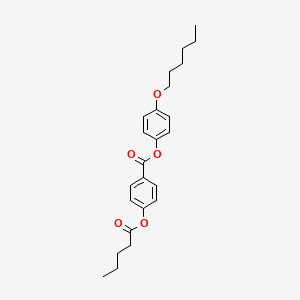
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
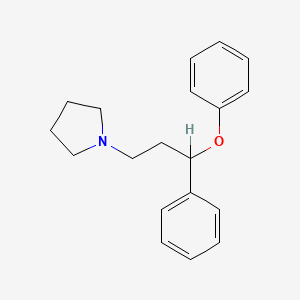
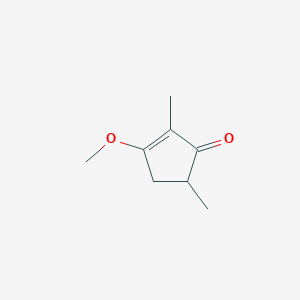

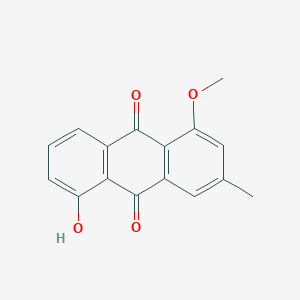


![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
